2-Ethylhexyl methacrylate

Description

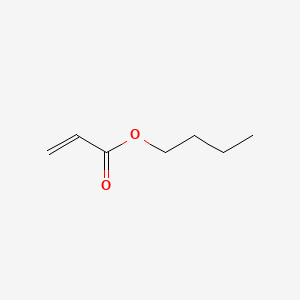

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQMWEYDKDCEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-51-1 | |

| Record name | Poly(2-ethylhexyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027293 | |

| Record name | 2-Ethylhexyl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [ICSC] Colorless liquid with an odor of ether; [MSDSonline], LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

110 °C @ 14 mm Hg, 113-224 °C | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

92 °C | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.880 g/cu cm @ 25 °C, Relative density (water = 1): 0.9 | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.8 (Air= 1), Relative vapor density (air = 1): 6.8 | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.07 [mmHg], VP: < 1 mm Hg at 20 °C; Conversion factor: 8.09 mg/cu m= 1 ppm, 0.076 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 133 | |

| Record name | 2-Ethylhexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

688-84-6, 25719-51-1 | |

| Record name | Ethylhexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025719511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7XLQ325N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of 2-Ethylhexyl methacrylate from isobutylene

An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl Methacrylate from Isobutylene

Abstract

This compound (2-EHMA) is a versatile monomer critical to the production of high-performance polymers used in coatings, adhesives, and sealants. Its unique branched alkyl structure imparts desirable properties such as flexibility, low-temperature performance, and hydrophobicity to the final polymer. This guide provides a comprehensive technical overview of the predominant industrial synthesis pathway for 2-EHMA, originating from the C4 feedstock, isobutylene. The core of this process involves a multi-stage approach: the initial catalytic oxidation of isobutylene to produce the key intermediate, methacrylic acid (MAA), followed by the subsequent esterification of MAA with 2-ethylhexanol. We will explore the causality behind experimental choices, detail established protocols, and examine the catalyst systems that are foundational to each step. Furthermore, this document delves into emerging process simplifications, such as single-step oxidation, and addresses the critical aspects of monomer purification and stabilization.

Part 1: Introduction to this compound (2-EHMA)

This compound (CAS No: 688-84-6, Molecular Formula: C₁₂H₂₂O₂) is an ester of methacrylic acid that serves as a fundamental building block in polymer chemistry.[1][2][3] The monomer is a clear, colorless liquid with low volatility and a characteristic mild odor.[1][4] Its significance lies in the performance attributes it confers upon copolymers.

Key Performance Attributes:

-

Flexibility and Impact Resistance: The long, branched 2-ethylhexyl side chain acts as an internal plasticizer, lowering the glass transition temperature (Tg) of the polymer, which results in enhanced flexibility and impact resistance, particularly at low temperatures.[5][6]

-

Hydrophobicity and Water Resistance: The alkyl group increases the hydrophobic nature of polymer films, leading to improved water resistance.[6]

-

Weatherability: Polymers incorporating 2-EHMA exhibit excellent resistance to environmental aging and degradation from UV radiation.[6]

-

Adhesion: It is a key component in formulating adhesives and sealants, where it helps to balance tack, peel strength, and shear resistance.[5]

These properties make 2-EHMA an indispensable component in a wide array of industrial applications, including:

-

Paints and Coatings: Used in automotive finishes and industrial coatings to improve flexibility, gloss retention, and durability.[1][5][6]

-

Adhesives and Sealants: A crucial monomer for pressure-sensitive adhesives (PSAs) and construction sealants.[1][2][5]

-

Plastics and Polymer Modification: Employed as a comonomer to enhance the toughness and impact resistance of acrylic resins and elastomers.[1][5][6]

-

Textile and Leather Finishes: Adds softness, durability, and crack resistance to coatings.[1][5][6]

Part 2: The Core Synthesis Pathway: From Isobutylene to Methacrylic Acid (MAA)

The journey from isobutylene, a readily available C4 hydrocarbon, to 2-EHMA begins with the synthesis of the carboxylic acid intermediate, methacrylic acid (MAA). This transformation is a cornerstone of modern industrial chemistry, representing a more cost-effective and environmentally favorable alternative to older routes like the acetone cyanohydrin process.[7] The oxidation of isobutylene to MAA can be achieved through a conventional two-step process or a more advanced single-step reaction.[7][8]

Two-Step Catalytic Oxidation (Industrial Standard)

The most established industrial method involves the sequential, gas-phase oxidation of isobutylene.[5][7] This bifurcation of the process allows for the optimization of catalyst and reaction conditions for each specific transformation, thereby maximizing the overall yield of MAA.

Step A: Isobutylene to Methacrolein (MAL)

The first stage is the selective oxidation of one of the methyl groups of isobutylene to an aldehyde, yielding methacrolein.

-

Causality and Mechanism: This reaction is a partial oxidation where the C-H bonds of a methyl group are selectively activated over the C=C double bond. The choice of catalyst is critical to prevent over-oxidation to carbon oxides or cleavage of the carbon skeleton. Multi-metal oxide catalysts provide the necessary active sites for this selective activation.

-

Catalyst Systems: Catalysts based on a molybdenum-bismuth (Mo-Bi) formulation are the industry standard.[5][7] These are often promoted with other metals such as iron, cobalt, and cesium to enhance activity, selectivity, and stability. The catalyst's function is to facilitate a redox cycle where lattice oxygen is inserted into the hydrocarbon, and the catalyst is subsequently re-oxidized by gas-phase oxygen.

| Catalyst System Example | Typical Reaction Temp. (°C) | MAL Yield (%) | Reference |

| Mo-Bi based multi-metal oxide | 300-400 | 60-80 | [7] |

| MoBiFeCoCeCs mixed oxide | 320-380 | ~70 | [8] |

-

Generalized Experimental Protocol (Gas-Phase Oxidation):

-

A fixed-bed reactor is packed with the Mo-Bi based catalyst.

-

A gaseous feed stream containing isobutylene, air (as the oxygen source), and steam (to aid in heat management and desorption of products) is pre-heated.

-

The pre-heated gas mixture is passed through the catalyst bed at a controlled temperature (typically 300-400°C) and pressure.

-

The reactor effluent, containing methacrolein, unreacted isobutylene, MAA, and byproducts like acetic acid and carbon oxides, is cooled.

-

The methacrolein product is separated from the gas stream via condensation and absorption for use in the next step.

-

Step B: Methacrolein (MAL) to Methacrylic Acid (MAA)

The aldehyde group of methacrolein is further oxidized to a carboxylic acid.

-

Causality and Mechanism: This step requires a catalyst with strong acidic and redox properties to efficiently convert the aldehyde without degrading it. The catalyst must activate the C-H bond of the aldehyde group for oxygen insertion.

-

Catalyst Systems: Heteropolyacid (HPA) catalysts, particularly those with a Keggin structure like H₄PMo₁₁VO₄₀, are highly effective for this transformation.[7][9] Their dual functionality—strong Brønsted acidity and the ability of constituent metals (like Mo and V) to undergo reversible redox cycles—makes them ideal. The acidity helps in the adsorption of methacrolein, while the redox properties facilitate the oxidation.

| Catalyst System Example | Typical Reaction Temp. (°C) | MAA Yield (%) | Reference |

| H₄PMo₁₁VO₄₀ series | 250-350 | 20-80 | [7] |

| (NH₄)₃HPMo₁₁VO₄₀ / Cs₃PMo₁₂O₄₀ | 280-350 | ~75 (Selectivity) | [9] |

-

Generalized Experimental Protocol (Gas-Phase Oxidation):

-

A fixed-bed reactor is loaded with the supported HPA catalyst.

-

A gaseous feed of methacrolein, air, and steam is introduced into the reactor at elevated temperatures (e.g., 280-350°C).

-

The reactor output is cooled to condense the methacrylic acid.

-

The crude MAA is then directed to a purification section, typically involving distillation, to separate it from water, unreacted MAL, and byproducts.

-

Emerging One-Step Oxidation of Isobutylene to MAA

Recent research has focused on developing a more efficient process that converts isobutylene directly to methacrylic acid in a single step, which offers significant economic and environmental benefits by simplifying the process.[7]

-

Advantages: This approach reduces capital and operational costs by eliminating the need for an intermediate separation step and a second reactor.

-

Advanced Catalyst Systems: A breakthrough in this area is the development of mixed-metal oxide catalysts such as Mo-V-Te-Cs systems.[7] The proposed mechanism suggests that different metal sites perform specific functions: Mo-O-V sites provide "asymmetric lattice oxygen" for high activity, while Te and Cs contribute a suitable medium acidity. This acidity is crucial; it must be strong enough to facilitate the oxidation of the intermediate methacrolein to MAA but not so strong as to cause deep oxidation to CO₂.[7] A record single-step yield of 65% for MAA has been reported with this catalyst system.[7]

Isobutylene Oxidation Workflow

The following diagram illustrates the conventional two-step and the emerging one-step pathways for the synthesis of Methacrylic Acid from Isobutylene.

Caption: Oxidation pathways from Isobutylene to Methacrylic Acid.

Part 3: Final Stage Synthesis: Esterification to 2-EHMA

With methacrylic acid secured, the final step is to attach the 2-ethylhexyl group via an esterification reaction. This is a mature and well-understood chemical process, but control over reaction conditions is paramount to achieving high purity and yield.

Principles of Esterification

The reaction between a carboxylic acid (MAA) and an alcohol (2-ethylhexanol) to form an ester (2-EHMA) and water is a reversible equilibrium reaction.[10] To maximize the yield of 2-EHMA, the equilibrium must be shifted to the product side. This is typically achieved by continuously removing water from the reaction mixture as it forms, an application of Le Chatelier's principle.

Direct Esterification of MAA with 2-Ethylhexanol

This is the most common route for producing 2-EHMA.[10]

-

Mechanism: The reaction is acid-catalyzed. The catalyst protonates the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of 2-ethylhexanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation regenerates the catalyst and gives the final product.

-

Catalyst Selection:

-

Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are widely used due to their high activity and low cost.[5][10][11] However, they are corrosive and require a neutralization step and subsequent separation from the product, which can lead to waste generation.[12][13]

-

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins and sulfated zirconia, offer significant advantages.[10][13] They are non-corrosive, easily separated from the reaction mixture by simple filtration, and can be recycled, making the process greener and more efficient.[13][14]

-

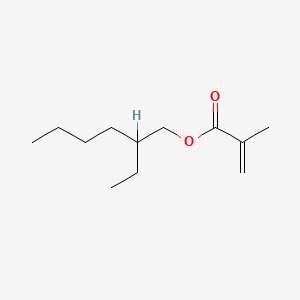

Esterification Reaction Diagram

Caption: Acid-catalyzed esterification of MAA with 2-ethylhexanol.

-

Detailed Experimental Protocol (Lab-Scale Batch Esterification):

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a condenser. The Dean-Stark trap is pre-filled with a solvent (e.g., toluene or cyclohexane) that forms an azeotrope with water.

-

Charging Reactants: The flask is charged with methacrylic acid, 2-ethylhexanol (a slight molar excess of the alcohol, e.g., 1:1.1 acid to alcohol, can be used to favor the forward reaction), the acid catalyst (e.g., 0.5–1.2 wt% p-TSA), and a polymerization inhibitor (e.g., 100-200 ppm MEHQ).[11]

-

Reaction: The mixture is heated to reflux (typically 110-130°C).[11] As the reaction proceeds, the water byproduct is continuously removed as an azeotrope, which condenses and collects in the Dean-Stark trap. The denser water separates to the bottom of the trap, while the organic solvent overflows back into the reactor.

-

Monitoring: The reaction progress is monitored by measuring the amount of water collected in the trap. The reaction is considered complete when water ceases to be generated.

-

Workup: After cooling, the reaction mixture is transferred to a separatory funnel and washed with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid catalyst, followed by washing with brine to remove residual salts.[12]

-

Alternative Route: Transesterification

An alternative industrial route is the transesterification of methyl methacrylate (MMA) with 2-ethylhexanol.[4][10] This equilibrium reaction is also driven forward by removing the lower-boiling byproduct, methanol.[15] Catalysts for this process include lithium hydroxide.[15] This method is advantageous if MMA is a more readily available or cost-effective starting material.

Part 4: Purification, Stabilization, and Quality Control

Crude 2-EHMA from the reactor is not suitable for polymerization and requires rigorous purification and stabilization to meet commercial specifications.

Post-Reaction Workup

Following the initial neutralization and washing steps, the organic layer containing the crude 2-EHMA must be thoroughly separated from the aqueous phase. Emulsions can sometimes form, disrupting separation. In such cases, demulsifying agents can be used, or the mixture can be centrifuged to achieve a clean phase separation.[11]

Purification by Distillation

Vacuum distillation is the primary method for purifying 2-EHMA. This step is designed to:

-

Remove any remaining water and the solvent used for azeotropic distillation.

-

Separate unreacted 2-ethylhexanol and methacrylic acid, which can be recycled.

-

Remove heavy byproducts formed during the reaction.

The process must be conducted under reduced pressure to lower the boiling point and prevent thermal degradation or polymerization of the monomer.

Stabilization of the Monomer

Methacrylate monomers are highly susceptible to spontaneous free-radical polymerization, which can be initiated by heat, light, or contaminants.[5] To ensure safety and product integrity during purification, storage, and transport, polymerization inhibitors are essential.[10]

-

Inhibitors: Monomethyl ether of hydroquinone (MEHQ) is a very common and effective stabilizer.[10]

-

Role of Oxygen: Crucially, inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[16] They act by trapping peroxy radicals that are formed from the reaction of the monomer with oxygen. Therefore, 2-EHMA must always be stored under an air atmosphere, never under inert gases like nitrogen.[16]

Quality Control Parameters

The final product must meet strict quality specifications to be suitable for polymerization applications.

| Parameter | Typical Specification | Rationale |

| Purity (by GC) | > 98.0% | Ensures predictable polymerization kinetics and final polymer properties. |

| Acid Content (as MAA) | < 0.01% | Excess acid can interfere with polymerization catalysts and affect polymer performance. |

| Water Content | < 0.05% | Water can act as a chain transfer agent or interfere with certain polymerization methods. |

| Stabilizer (MEHQ) | 200-300 ppm | Ensures stability during storage and transport without unduly inhibiting intended polymerization. |

(Note: Specific values are illustrative and may vary by manufacturer. Source:[16])

Part 5: Conclusion and Future Outlook

The synthesis of this compound from isobutylene is a well-established industrial process, hinging on the two-stage conversion of isobutylene to methacrylic acid, followed by esterification. The causality behind this pathway is rooted in the need for high selectivity and yield, which is best achieved by optimizing catalysts and conditions for each distinct chemical transformation.

The future of 2-EHMA synthesis is being shaped by the principles of green chemistry. Key areas of innovation include:

-

Advanced Catalysis: The development of single-step oxidation catalysts that convert isobutylene directly to MAA promises to significantly reduce process complexity and energy consumption.[7]

-

Heterogeneous Catalysts: The increasing adoption of solid acid catalysts for the esterification step is minimizing corrosive waste streams and enabling catalyst recycling, aligning with goals of a circular economy.[13][14]

These advancements are poised to make the production of this vital monomer more efficient, cost-effective, and environmentally sustainable, ensuring its continued importance in the development of advanced materials.

References

- 1. This compound (2-EHMA): A versatile monomer for coatings, adhesives, sealants, and polymer formulations [riverlandtrading.com]

- 2. market.us [market.us]

- 3. This compound | C12H22O2 | CID 12713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. introspectivemarketresearch.com [introspectivemarketresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. High-Quality this compound (2-EHMA) Now Available at GJ Chemical [gjchemical.com]

- 7. Efficient one-step oxidation of isobutylene to methacrylic acid over Mo–V–Te–Cs by integrating active lattice oxygen and suitable medium acidity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. epluschemical.com [epluschemical.com]

- 12. US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate - Google Patents [patents.google.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US5072027A - Process for producing methacrylic acid esters - Google Patents [patents.google.com]

- 16. jamorin.com [jamorin.com]

An In-Depth Technical Guide to the Free Radical Polymerization of 2-Ethylhexyl Methacrylate (2-EHMA)

This guide provides a comprehensive exploration of the free radical polymerization of 2-ethylhexyl methacrylate (2-EHMA), a critical monomer in the synthesis of a wide range of polymers. With its unique properties, including flexibility, hydrophobicity, and weather resistance, poly(this compound) (PEHMA) finds extensive applications in coatings, adhesives, and specialty polymers.[1][2][3] This document delves into the core mechanistic principles, provides actionable experimental protocols, and offers insights into the factors influencing the polymerization process and final polymer properties.

Introduction to this compound and Its Polymerization

This compound (2-EHMA) is a methacrylate ester characterized by a long, branched alkyl side chain.[1] This structural feature is pivotal in defining the properties of the resulting polymer, PEHMA. The polymer is known for its low glass transition temperature (Tg), which imparts flexibility and makes it suitable for applications requiring performance at cold temperatures.[1][4] Furthermore, the hydrophobic nature of the 2-ethylhexyl group enhances water resistance in polymer films.[1][4]

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers like 2-EHMA.[5] The process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[5] Understanding and controlling these fundamental stages is paramount to tailoring the molecular weight, molecular weight distribution, and architecture of the resulting polymer, thereby optimizing its performance for specific applications.

The Core Mechanism: A Step-by-Step Analysis

The free radical polymerization of 2-EHMA follows a well-established, yet nuanced, three-stage mechanism.

Initiation: The Genesis of Active Species

The polymerization process is triggered by the generation of free radicals from an initiator molecule.[5][6] Thermal initiators, such as azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO), are commonly employed.[5][7]

-

Decomposition: Upon heating, the initiator undergoes homolytic cleavage to form two primary free radicals (I•).[8]

-

Addition: These highly reactive primary radicals then attack the double bond of a 2-EHMA monomer molecule, creating an active monomeric free radical. This step marks the true beginning of the polymer chain.[5]

The efficiency of initiation is not always 100%, as some primary radicals may undergo side reactions. This is accounted for by an initiator efficiency factor (f) in kinetic calculations.[8]

References

- 1. High-Quality this compound (2-EHMA) Now Available at GJ Chemical [gjchemical.com]

- 2. This compound [achilleschem.com]

- 3. jamorin.com [jamorin.com]

- 4. polychemistry.com [polychemistry.com]

- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Initiators [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Glass Transition Temperature of Poly(2-Ethylhexyl methacrylate)

Abstract

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(2-ethylhexyl methacrylate) (PEHMA), a critical thermal property influencing its application in research, drug development, and materials science. This document delves into the fundamental principles governing the glass transition phenomenon in PEHMA, details established methodologies for its accurate determination, and explores the key structural and experimental factors that modulate its value. Particular emphasis is placed on providing field-proven insights and self-validating experimental protocols to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this essential polymer characteristic.

Introduction to Poly(this compound) and its Glass Transition

Poly(this compound) (PEHMA) is an acrylic polymer valued for its low glass transition temperature, flexibility, and hydrophobic nature. These properties make it a versatile material in a range of applications, including pressure-sensitive adhesives, coatings, and as a hydrophobic block in copolymers for drug delivery systems.

The glass transition is a reversible physical transition that occurs in amorphous or semi-crystalline polymers. As the polymer is cooled, it transforms from a rubbery, viscous state to a rigid, glassy state. The temperature at which this transition occurs is the glass transition temperature (Tg). Below its Tg, the polymer chains have limited mobility and the material is typically hard and brittle. Above the Tg, the polymer chains have sufficient thermal energy to move past one another, rendering the material soft and flexible. Understanding and controlling the Tg of PEHMA is paramount for designing materials with the desired mechanical and thermal properties for a specific application.

The Glass Transition Temperature of PEHMA: A Range of Possibilities

The reported glass transition temperature of PEHMA can vary significantly in the literature. A commonly cited value for atactic PEHMA is approximately -10 °C . However, other studies have reported substantially different values. For instance, a thermal characterization report of a specific PEHMA sample determined a Tg of around 60 °C via Differential Scanning Calorimetry (DSC)[1]. This notable discrepancy underscores the critical influence of several factors on the measured Tg of a polymer sample. It is therefore more accurate to consider a range of potential Tg values for PEHMA and to understand the underlying reasons for this variability.

Key Factors Influencing the Glass Transition Temperature of PEHMA

The glass transition is not a sharp, first-order phase transition like melting, but rather a kinetic phenomenon. Consequently, the measured Tg is influenced by both intrinsic polymer characteristics and extrinsic experimental parameters.

Molecular Weight

The molecular weight of a polymer has a significant impact on its Tg. For many polymers, this relationship can be described by the Flory-Fox equation :

Tg = Tg,∞ - K / Mn

where:

-

Tg is the glass transition temperature of the polymer.

-

Tg,∞ is the glass transition temperature at infinite molecular weight.

-

K is an empirical parameter related to the free volume of the polymer chain ends.

Tacticity

Tacticity refers to the stereochemical arrangement of the chiral centers in a polymer's backbone. For poly(methacrylates), the three main tacticities are:

-

Isotactic: All pendant groups are on the same side of the polymer chain.

-

Syndiotactic: Pendant groups are on alternating sides of the polymer chain.

-

Atactic: Pendant groups are randomly arranged.

The tacticity of a polymer chain significantly affects its ability to pack, which in turn influences its Tg. For poly(methacrylates), syndiotactic polymers generally exhibit higher glass transition temperatures than their isotactic counterparts. This is because the regular, alternating arrangement of the bulky ester groups in syndiotactic chains restricts segmental motion to a greater extent. Studies on PMMA have shown that syndiotactic PMMA has a higher Tg than isotactic PMMA. This principle can be extended to PEHMA, where a more syndiotactic structure would be expected to result in a higher Tg compared to a predominantly isotactic or atactic polymer.

Measurement Technique and Conditions

The method used to measure the Tg and the specific experimental conditions can also influence the obtained value. The most common techniques are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

-

Heating/Cooling Rate: In DSC, a faster heating rate will generally result in a higher measured Tg. This is because the polymer chains have less time to respond to the temperature change, and the transition is observed at a higher temperature.

-

Thermal History: The thermal history of the polymer sample, such as the cooling rate from the melt, can affect the amount of free volume trapped in the glassy state and consequently the measured Tg. A second heating run in DSC is often used to erase the previous thermal history and obtain a more reproducible Tg value.

Synthesis of Poly(this compound)

The properties of PEHMA, including its Tg, are intrinsically linked to its synthesis. Free-radical polymerization is a common and versatile method for synthesizing PEHMA.

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol describes a typical laboratory-scale synthesis of PEHMA via free-radical polymerization.

Materials:

-

This compound (EHMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

-

Toluene or other suitable solvent

-

Methanol (for precipitation)

-

Nitrogen or Argon gas

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and hot plate

-

Ice bath

Procedure:

-

Inhibitor Removal: Pass the this compound monomer through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Assemble a clean, dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Reagent Addition: In the flask, dissolve the desired amount of this compound and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the solvent (e.g., toluene).

-

Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Maintain the reaction under an inert atmosphere with continuous stirring. The polymerization time will vary depending on the desired conversion and molecular weight.

-

Termination: To stop the polymerization, cool the reaction mixture by immersing the flask in an ice bath and expose it to air.

-

Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a temperature below its Tg until a constant weight is achieved.

Determination of the Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the Tg of polymers.

Experimental Protocol: DSC Analysis of PEHMA

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing the pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PEHMA sample into an aluminum DSC pan.

-

Pan Sealing: Seal the pan hermetically using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at a low temperature (e.g., -50 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg (e.g., 100 °C). This scan is used to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (-50 °C).

-

Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to the final temperature (100 °C). The Tg is typically determined from this second heating scan to ensure a consistent thermal history.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Data Presentation

The following table summarizes the reported Tg values for PEHMA and related polymers, highlighting the influence of the polymer structure.

| Polymer | Glass Transition Temperature (Tg) | Source(s) |

| Poly(this compound) (PEHMA) | -10 °C | |

| Poly(this compound) (PEHMA) | ~60 °C (specific sample) | [1] |

| Poly(2-Ethylhexyl acrylate) (PEHA) | -65 °C | [6] |

Visualizing Key Concepts

Workflow for Tg Determination by DSC

Caption: A streamlined workflow for determining the glass transition temperature of PEHMA using DSC.

Factors Influencing the Glass Transition Temperature of PEHMA

Caption: Key intrinsic and extrinsic factors that modulate the glass transition temperature of PEHMA.

Conclusion

The glass transition temperature of poly(this compound) is a fundamental property that dictates its physical state and performance in various applications. While a commonly accepted value is around -10 °C, this guide has demonstrated that the Tg of PEHMA can vary significantly depending on factors such as molecular weight, tacticity, and the conditions of measurement. For researchers and drug development professionals, a thorough understanding of these influencing factors is crucial for the rational design and synthesis of PEHMA-based materials with tailored properties. The provided experimental protocols for synthesis and DSC analysis offer a robust framework for the consistent and reliable characterization of this important polymer.

References

- 1. polychemistry.com [polychemistry.com]

- 2. Flory–Fox equation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Establishment of the Flory-Fox Equation for Polymethyl Methacrylate (PMMA) Using Differential Scanning Calorimetry (DSC) and Determination of Tacticity Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qHNMR) [pubs.sciepub.com]

- 6. ias.ac.in [ias.ac.in]

A-Senior Application Scientist's Guide to the Hydrophobicity and Water Resistance of Poly(2-ethylhexyl methacrylate) Polymers

Abstract

Poly(2-ethylhexyl methacrylate) (p(2-EHMA)) is a polymer of significant interest in fields requiring robust hydrophobic and water-resistant materials, including advanced coatings, biomedical devices, and drug delivery systems. This technical guide provides an in-depth exploration of the fundamental principles governing the hydrophobicity of p(2-EHMA) and the methodologies for its precise characterization. We will delve into the structural attributes of the this compound monomer that impart water repellency, detail polymerization strategies, and present comprehensive, field-proven protocols for quantifying the water resistance of the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of p(2-EHMA) in their applications.

Introduction: The Molecular Basis of P(2-EHMA)'s Hydrophobicity

The remarkable water resistance of poly(this compound) stems from the molecular architecture of its monomer unit, this compound (2-EHMA). The key to its hydrophobic character lies in the long, branched 2-ethylhexyl alkyl chain.[1] This non-polar aliphatic group disrupts the ability of polymer chains to pack tightly, leading to increased free volume and a reduced capacity for hydrogen bonding with water molecules.[1] Consequently, polymers derived from 2-EHMA exhibit inherent water repellency, making them ideal candidates for applications where moisture resistance is paramount.[1][2]

The incorporation of 2-EHMA into a polymer backbone confers a suite of desirable properties beyond simple water resistance, including enhanced flexibility, chemical resistance, and adhesion.[1][3][4] These attributes make p(2-EHMA) and its copolymers highly versatile materials in a variety of high-performance applications.

Synthesis and Polymerization of P(2-EHMA)

P(2-EHMA) can be synthesized through various polymerization techniques, with free-radical polymerization being a common and scalable method. The choice of polymerization technique and reaction conditions can significantly influence the final properties of the polymer, including its molecular weight, polydispersity, and, consequently, its hydrophobic characteristics.

Copolymers of 2-EHMA can be prepared with a wide range of other monomers, such as other (meth)acrylates, styrene, and vinyl acetate, to tailor the final properties of the material for specific applications.[3] For instance, copolymerization with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) can be used to modulate the overall hydrophobicity and introduce specific functionalities for biomedical applications.[5][6][7][8]

Below is a generalized workflow for the synthesis of p(2-EHMA) via free-radical polymerization.

Caption: Generalized workflow for the synthesis of p(2-EHMA).

Characterizing Hydrophobicity and Water Resistance

The quantitative assessment of a polymer's hydrophobicity and water resistance is crucial for predicting its performance in real-world applications. Two primary techniques are employed for this purpose: contact angle measurement and water absorption analysis.

Contact Angle Measurement: Quantifying Surface Wettability

Contact angle measurement is a fundamental technique for determining the wettability of a solid surface by a liquid.[9] The contact angle (θ) is the angle at which a liquid-vapor interface meets a solid surface. A high contact angle indicates low wettability and a hydrophobic surface, while a low contact angle signifies high wettability and a hydrophilic surface. Generally, a water contact angle greater than 90° is considered hydrophobic.[9]

This protocol is based on the widely accepted ASTM D5946 standard for measuring water contact angle on polymer films.[10][11]

Objective: To determine the static water contact angle on a p(2-EHMA) film.

Materials and Equipment:

-

P(2-EHMA) film sample (at least 25 mm x 300 mm)[10]

-

Contact angle goniometer with a high-resolution camera

-

Syringe with a fine-gauge needle

-

High-purity deionized water

-

Lint-free wipes

-

Controlled environment chamber (23 ± 2 °C and 50 ± 10% relative humidity)[10]

Procedure:

-

Sample Preparation: Ensure the p(2-EHMA) film is clean, dry, and free of any surface contaminants. Handle the sample only by the edges to avoid transferring oils from the skin.

-

Environmental Control: Place the sample in the controlled environment chamber and allow it to equilibrate for at least 40 hours.[10]

-

Instrument Setup: Calibrate the contact angle goniometer according to the manufacturer's instructions.

-

Droplet Deposition: Fill the syringe with deionized water. Carefully dispense a single droplet of water (typically 5 to 8 µL) onto the surface of the p(2-EHMA) film.[11]

-

Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid interface.

-

Angle Measurement: Use the goniometer's software to analyze the captured image and determine the static contact angle. The software typically fits a mathematical model to the droplet shape to calculate the angle.

-

Replicates: Repeat the measurement at least five times at different locations on the sample surface to ensure statistical validity.[11] Calculate the mean and standard deviation of the contact angle values.

Caption: Experimental workflow for static contact angle measurement.

Water Absorption Analysis: Assessing Bulk Water Uptake

While contact angle measurements provide information about surface hydrophobicity, water absorption tests quantify the amount of water that a polymer absorbs into its bulk over time. This is a critical parameter for applications where dimensional stability in humid or aqueous environments is required. The ASTM D570 standard test method is a widely recognized procedure for determining the water absorption of plastics.[12][13][14]

Objective: To determine the percentage of water absorbed by a p(2-EHMA) sample.

Materials and Equipment:

-

P(2-EHMA) test specimens (e.g., 2-inch diameter disks, 0.125" thick)[15]

-

Analytical balance (accurate to 0.1 mg)

-

Oven capable of maintaining 105-110 °C

-

Desiccator

-

Container of distilled water

-

Lint-free cloth

Procedure:

-

Initial Drying: Dry the p(2-EHMA) specimens in an oven at 105-110 °C for a specified time (e.g., 1 hour) or until a constant weight is achieved.[13]

-

Cooling and Initial Weighing: Place the dried specimens in a desiccator to cool to room temperature. Once cooled, weigh each specimen to the nearest 0.1 mg. This is the initial weight (W_initial).

-

Immersion: Immerse the specimens in distilled water maintained at a specified temperature (e.g., 23 ± 1 °C) for a designated period (e.g., 24 hours).[13][15]

-

Final Weighing: After the immersion period, remove the specimens from the water, pat them dry with a lint-free cloth to remove surface water, and immediately weigh them again. This is the final weight (W_final).

-

Calculation: Calculate the percentage of water absorbed using the following formula:

Water Absorption (%) = [(W_final - W_initial) / W_initial] x 100

-

Equilibrium Measurement (Optional): For a more comprehensive analysis, specimens can be periodically removed from the water, weighed, and re-immersed until they reach a constant weight, indicating that equilibrium water absorption has been achieved.[16]

Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to present quantitative data in a tabular format.

Table 1: Representative Water Contact Angle Data for P(2-EHMA)

| Sample ID | Measurement 1 (°) | Measurement 2 (°) | Measurement 3 (°) | Measurement 4 (°) | Measurement 5 (°) | Mean (°) | Std. Dev. (°) |

| p(2-EHMA)-A | 98.2 | 97.5 | 98.6 | 97.9 | 98.1 | 98.06 | 0.42 |

| p(2-EHMA)-B | 99.1 | 98.8 | 99.5 | 99.0 | 99.2 | 99.12 | 0.26 |

Note: These are illustrative values. Actual contact angles may vary depending on the specific synthesis and processing conditions.

Table 2: Representative Water Absorption Data for P(2-EHMA)

| Sample ID | Initial Weight (g) | Final Weight (24h) (g) | Water Absorption (%) |

| p(2-EHMA)-A | 5.1234 | 5.1285 | 0.10 |

| p(2-EHMA)-B | 5.0987 | 5.1032 | 0.09 |

Note: These are illustrative values and can be influenced by factors such as polymer molecular weight and the presence of any hydrophilic additives.

Factors Influencing Hydrophobicity and Water Resistance

Several factors can influence the water-repellent properties of p(2-EHMA) polymers:

-

Polymer Purity: Residual monomers, initiators, or other impurities can affect surface properties and water absorption.

-

Surface Roughness: Increased surface roughness can enhance the hydrophobicity of an already hydrophobic material (the "lotus effect").[17]

-

Copolymer Composition: The incorporation of hydrophilic or hydrophobic comonomers can be used to precisely tune the water resistance of the final material.[18]

-

Additives: The presence of plasticizers, fillers, or other additives can alter the polymer's interaction with water.[15]

-

Environmental Conditions: Temperature and humidity can influence both contact angle measurements and the rate of water absorption.[10][19]

Applications in Research and Drug Development

The robust hydrophobicity and water resistance of p(2-EHMA) make it a valuable material in various research and development contexts, particularly in the pharmaceutical and biomedical fields.

-

Drug Delivery: P(2-EHMA) can be used to formulate nanoparticles and microparticles for the controlled release of hydrophobic drugs. The polymer's hydrophobicity helps to protect the encapsulated drug from premature degradation in aqueous environments.[20]

-

Biomedical Coatings: P(2-EHMA) and its copolymers can be used to create hydrophobic coatings for medical devices to reduce protein adsorption and biofouling.[21]

-

Tissue Engineering: The water-resistant properties of p(2-EHMA) can be advantageous in the fabrication of scaffolds for tissue engineering, providing structural integrity in aqueous culture media.

While p(2-EHMA) is inherently hydrophobic, it is often copolymerized with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) to create amphiphilic materials with tunable properties for specific biomedical applications.[5][6][7][8][22] These copolymers can form hydrogels or self-assemble into micelles for drug delivery.[6][23]

Conclusion

Poly(this compound) is a highly effective polymer for creating hydrophobic and water-resistant materials. Its unique molecular structure, characterized by the bulky and non-polar 2-ethylhexyl side chain, provides an excellent foundation for a wide range of applications where moisture is a concern. By understanding the principles of its synthesis and employing standardized characterization techniques such as contact angle measurement and water absorption analysis, researchers and developers can effectively harness the properties of p(2-EHMA) to create innovative and high-performing products. The ability to tune its properties through copolymerization further expands its utility, particularly in the demanding fields of drug delivery and biomedical engineering.

References

- 1. nbinno.com [nbinno.com]

- 2. polychemistry.com [polychemistry.com]

- 3. jamorin.com [jamorin.com]

- 4. jamorin.com [jamorin.com]

- 5. Synthesis of poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for biomedical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyethyl Methacrylate (HEMA): Chemical Properties and Applications in Biomedical Fields: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. measurlabs.com [measurlabs.com]

- 10. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

- 11. dataphysics-instruments.com [dataphysics-instruments.com]

- 12. infinitalab.com [infinitalab.com]

- 13. micomlab.com [micomlab.com]

- 14. store.astm.org [store.astm.org]

- 15. Water Absorption ASTM D570 [intertek.com]

- 16. specialchem.com [specialchem.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Surface properties of copolymers of alkyl methacrylates with methoxy (polyethylene oxide) methacrylates and their application as protein-resistant coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review | Semantic Scholar [semanticscholar.org]

Health and safety considerations for handling 2-EHMA

An In-depth Technical Guide to the Safe Handling of 2-Ethylhexyl Methacrylate (2-EHMA)

Authored by: Gemini, Senior Application Scientist

Foreword: this compound (2-EHMA) is a versatile monomer integral to the synthesis of a wide array of polymers used in coatings, adhesives, and plastic modification.[1][2] Its utility in research and development is significant; however, its chemical properties necessitate a robust understanding of the associated health and safety considerations. This guide provides drug development professionals, researchers, and scientists with the technical knowledge and practical protocols required to handle 2-EHMA safely. The methodologies described herein are grounded in established safety principles and authoritative data, designed to create a self-validating system of laboratory safety.

Physicochemical Properties and Hazard Profile

2-EHMA is a colorless liquid with a characteristic ester-like odor.[1] A foundational understanding of its properties is critical for anticipating its behavior and implementing appropriate safety controls.

Table 1: Key Physicochemical Properties of 2-EHMA

| Property | Value | Source |

| CAS Number | 688-84-6 | [3] |

| Molecular Formula | C12H22O2 | [3] |

| Molecular Weight | 198.3 g/mol | [1] |

| Boiling Point | 227.6 °C at 1013 hPa | [4] |

| Melting Point | < -50 °C | [3][4] |

| Flash Point | 92 °C (closed cup) | [3] |

| Vapor Pressure | 0.065 hPa at 20 °C | [3][4] |

| Water Solubility | 0.0031 g/L at 20 °C (Hardly soluble) | [1][3] |

| Density | 0.88 g/cm³ at 20 °C | [4] |

The primary hazards associated with 2-EHMA are its reactivity and its toxicological effects upon exposure. It is a combustible liquid and its vapors can form explosive mixtures with air upon intense heating.[5] Crucially, 2-EHMA can undergo spontaneous and hazardous polymerization if not properly inhibited and stored.[2][6] This reaction is exothermic and can be initiated by heat, light, contaminants, or the depletion of inhibitors.[6][7]

Toxicological Assessment

Direct exposure to 2-EHMA poses several health risks. The primary routes of occupational exposure are dermal contact and inhalation.[8]

Table 2: Summary of Toxicological Data for 2-EHMA

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity (Rat) | LD50 > 2,000 mg/kg | Not classified as acutely toxic orally | [3][5] |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2 Irritant | [3][9][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 Irritant | [9][10] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction | Skin Sensitizer, Category 1 | [3][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 | [3][9][10] |

| Aquatic Toxicity | Toxic to aquatic life; Harmful with long lasting effects | Acute: Category 2; Chronic: Category 3 | [4][10][11] |

The key takeaways from the toxicological data are:

-

Skin and Eye Irritation: Direct contact can cause significant irritation.[3][10]

-

Skin Sensitization: This is a critical hazard. Repeated contact may lead to the development of allergic contact dermatitis, where subsequent exposures to even minute quantities can trigger a significant rash, itching, or swelling.[4][9][11]

-

Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory system.[3][9][10]

Risk Mitigation and the Hierarchy of Controls

A systematic approach to safety involves implementing controls in a hierarchical order. This framework prioritizes the most effective control measures to minimize risk.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Standard Operating Protocols

Adherence to validated protocols is paramount for ensuring safety.

Personal Protective Equipment (PPE) Protocol

The final barrier between the researcher and the chemical, proper PPE is non-negotiable.

Table 3: Recommended PPE for Handling 2-EHMA

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves.[12] | Provides a barrier against skin contact, preventing irritation and sensitization. |

| Eye Protection | Chemical splash goggles. | Protects eyes from splashes, which can cause serious irritation.[10] |

| Skin/Body Protection | Lab coat. Closed-toe shoes. | Prevents contamination of personal clothing and protects skin from incidental contact. |

| Respiratory Protection | Not typically required if handled within a fume hood.[12] | A fume hood provides adequate engineering control for vapors.[9] |

Safe Handling and Dispensing Workflow

This protocol outlines the essential steps for safely handling 2-EHMA in a laboratory setting.

Caption: Standard workflow for safely handling 2-EHMA in a laboratory.

Storage Protocol

Improper storage is a primary cause of hazardous polymerization.

-

Step 1: Verify Inhibitor and Oxygen Presence: 2-EHMA is typically stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ).[1][6] The effectiveness of these phenolic inhibitors depends on the presence of dissolved oxygen.[6] Therefore, 2-EHMA must always be stored under air, never under an inert atmosphere like nitrogen. [13][14] Ensure containers have at least 10% headspace of air.[11]

-

Step 2: Control Temperature: Store in a cool, well-ventilated area. The storage temperature must not exceed 35°C (95°F).[13][14] Elevated temperatures reduce shelf-life and increase the risk of polymerization.[6]

-

Step 3: Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, peroxides, and other radical formers.[1][6][11]

-

Step 4: Prevent Contamination and Light Exposure: Store in tightly closed containers to prevent moisture or other contaminants from entering.[3] The material is light and heat sensitive; protect it from direct sunlight.[1][3][6]

-

Step 5: Follow "First-In, First-Out": To minimize the likelihood of over-storage and inhibitor depletion, use the oldest stock first.[13][14] The typical shelf life is 12 months under proper conditions.[6][11]

Emergency Response Procedures

Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid for Exposure

-

Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9] If skin irritation or a rash occurs, seek medical attention.[9][11]

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do so.[3][9] Seek immediate medical attention from an ophthalmologist.[3]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][9] If feeling unwell, call a poison center or doctor.[9]

-

Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most).[3] Consult a physician.[3]

Spill Response

The appropriate response depends on the scale and location of the spill.

Caption: A decision tree for responding to minor vs. major spills of 2-EHMA.

Key Spill Response Steps:

-

Ensure Ventilation: For any indoor spill, ensure adequate ventilation.[5]

-

Remove Ignition Sources: Remove all sources of ignition from the area.[5][9][10]

-

Containment: Prevent the spill from entering drains or waterways.[5][10] Cover drains and use absorbent materials to create a dike around the spill.[15]

-

Cleanup: Use an inert, liquid-absorbent material like Chemizorb®, sand, or vermiculite.[5][15] Do not use combustible materials like paper towels for large spills.

-

Disposal: Collect all contaminated materials and spill residue into a suitable, labeled container for disposal as hazardous waste.[9][15]

Fire Response

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and suitable protective clothing to prevent skin contact.[3][5]

-

Hazards: The substance is combustible.[3] Vapors are heavier than air and may travel along the floor to ignition sources.[3][5] Containers may rupture or polymerize violently if overheated.[11] Use a water spray to cool unopened containers exposed to fire.[5][10]

References

- 1. EHMA | this compound | Suppliers & Distributors | Arpadis | [arpadis.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. One moment, please... [ataman-chemicals.com]

- 7. This compound | C12H22O2 | CID 12713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exposure to Methacrylates Technical Summary | Explore Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. download.basf.com [download.basf.com]

- 12. arkema.com [arkema.com]

- 13. chemicals.basf.com [chemicals.basf.com]

- 14. jamorin.com [jamorin.com]

- 15. safety.fsu.edu [safety.fsu.edu]

Environmental fate and impact of 2-Ethylhexyl methacrylate

An In-depth Technical Guide to the Environmental Fate and Ecological Impact of 2-Ethylhexyl Methacrylate

Authored by: A Senior Application Scientist

Introduction

This compound (2-EHMA) is a monofunctional monomer, an ester of methacrylic acid, widely utilized as a raw material in the synthesis of polymers.[1][2] These polymers are integral components in a variety of industrial and commercial products, including coating resins, adhesives, textile treatments, lubricating oil additives, and dental materials.[1][2] Its primary industrial application is in the production of homopolymers and copolymers.[3] Given its widespread use, understanding the environmental distribution, degradation pathways, and potential ecological impact of 2-EHMA is of paramount importance for researchers, environmental scientists, and professionals in drug development and chemical manufacturing.

Environmental exposure to 2-EHMA can occur during its manufacturing and processing, primarily through releases into wastewater and exhaust gases.[4] Additionally, residual monomer content in polymeric products, such as aqueous polymer dispersions, presents another potential route for its introduction into the environment.[4] This guide provides a comprehensive technical overview of the environmental fate and ecotoxicological profile of 2-EHMA, grounded in established scientific principles and standardized testing methodologies.

Section 1: Physicochemical Properties and Environmental Partitioning

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters dictate how 2-EHMA partitions between different environmental compartments—air, water, soil, and biota.

Key Physicochemical Data

A summary of the essential physicochemical properties of 2-EHMA is presented below. These values are critical inputs for environmental fate models and risk assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1][5] |

| Molecular Weight | 198.30 g/mol | [1][5] |

| Physical State | Colorless Liquid | [1][2] |

| Water Solubility | 1.6 mg/L (at 25°C) | [6] |

| Vapor Pressure | 0.065 mbar (at 20°C) / 10.1 Pa (at 25°C) | [1][6] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 4.54 - 4.95 | [5][6] |

| Henry's Law Constant | 1.1 x 10⁻³ atm-m³/mol (Estimated) | [5] |

Causality of Environmental Distribution

The high Log Kₒw value (4.54 - 4.95) indicates that 2-EHMA is lipophilic, or "fat-loving," suggesting a tendency to associate with organic matter rather than remaining dissolved in water.[5][6] This property drives its partitioning from the water column into sediment and suspended organic particles.[3] The moderate soil adsorption coefficient (log Koc = 2.63) suggests it will have moderate mobility in soil, with some potential for leaching.[7]

Its low water solubility (1.6 mg/L) further limits its concentration in the aqueous phase.[6] The vapor pressure and Henry's Law constant indicate that volatilization from water surfaces is an expected and important fate process.[3][8] Once in the atmosphere, it is susceptible to rapid degradation.[3]

The following diagram illustrates the principal pathways of environmental distribution for 2-EHMA, driven by its physicochemical characteristics.

References

- 1. jamorin.com [jamorin.com]

- 2. This compound | 688-84-6 [chemicalbook.com]

- 3. ashland.com [ashland.com]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. This compound | C12H22O2 | CID 12713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. env.go.jp [env.go.jp]

- 7. arkema.com [arkema.com]

- 8. 2-Ethylhexyl acrylate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate,and Tripropyleneglycol diacrylate [www2.mst.dk]

Methodological & Application

Application Notes & Protocols: A Guide to the Analytical Characterization of 2-Ethylhexyl Methacrylate (2-EHMA)

Introduction